molecular formula C12H11N3 B1481740 1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile CAS No. 2098132-72-8

1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile

Cat. No. B1481740
CAS RN: 2098132-72-8
M. Wt: 197.24 g/mol
InChI Key: FPQCLLFEJJRNHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile” is not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile” are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Medicinal Chemistry

Pyrazole derivatives, including 1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile, have been extensively studied for their diverse biological activities . They have been found to exhibit roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Antimicrobial Activity

Specifically, a series of Pyrazole derivatives were synthesized and screened for their antibacterial properties against various bacterial strains . Some of these compounds showed excellent antibacterial activity compared to the standard drug Ceftriaxone .

Pesticide Production

The compound “2-ethyl-5-phenylpyrazole-3-carbonitrile” is a key component in the synthesis of Fipronil , a heavily substituted pyrazole-based heterocycle known for its effectiveness as a broad-spectrum insecticide . It’s used for both agricultural and non-agricultural purposes, effective for animals as well as plants .

Organic Synthesis

Pyrazoles, including 1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile, are highly valued in organic synthesis . They are among the most extensively studied groups of compounds, with a vast array of synthesis methods and synthetic analogues documented .

Photoluminescent Materials

1,3,5-Triarylpyrazoline compounds, which can be derived from pyrazole compounds, have excellent fluorescence and better hole transport characteristics . They can be used as photoluminescent and photoluminescent materials, organic nonlinear optical materials, and photorefractive materials .

Antifungal Activity

Some pyrazole derivatives have been found to possess moderate antifungal activities . However, the preliminary structure-activity relationship analysis indicated that the antifungal activity of the synthesized compounds was obviously decreased when the methyl group at N-1 of the pyrazole ring was replaced by a phenyl group .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile” are not detailed in the retrieved sources .

Future Directions

The future directions for the research and application of “1-ethyl-3-phenyl-1H-pyrazole-5-carbonitrile” are not specified in the retrieved sources .

properties

IUPAC Name

2-ethyl-5-phenylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQCLLFEJJRNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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